1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3
. This code provides a detailed description of the compound’s molecular structure.
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound notable for its unique structural features, which include a tert-butyl group and an amino functional group. The molecular formula of this compound is CHNO, with a molecular weight of approximately 242.319 g/mol. It typically appears as a colorless to yellow solid and is recognized for its stability and solubility in various organic solvents.
This compound is classified within the category of bicyclic organic compounds, specifically those containing nitrogen and oxygen in their structure. Its synthesis and potential applications in medicinal chemistry make it a subject of interest in scientific research.
The synthesis of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can be achieved through several methods, with varying yields and purity levels. One prominent method involves the reaction of tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with lithium diisopropylamide and N-phenylbis(trifluoromethanesulfonimide) to introduce the amino group.
The structural analysis of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate reveals several key features:
The InChI key for this compound is WKBWNRUVSJJEAM-ULKQDVFKSA-N, which can be used for database searches to find more detailed information regarding its structure and properties.
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate participates in various chemical reactions due to its functional groups, particularly the amino and carboxylate groups:
The mechanism of action for tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate primarily involves its interaction with biological targets such as enzymes and receptors:
Key chemical properties include:
Relevant data indicates that this compound's behavior in different environments can significantly affect its reactivity and interactions with other molecules.
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several potential applications across various scientific domains:
The bicyclo[3.3.1]nonane framework presents a synthetic challenge due to its bridged topology and stereochemical complexity. Retrosynthetic disconnection of tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS 1250991-27-5, 280762-03-0) reveals two primary strategic pathways: Table 1: Core Building Blocks Identified via Retrosynthesis
Disconnection Site | Synthon A | Synthon B | Key Bond Formed |
---|---|---|---|
C7-N bond | 1,5-Dicarbonyl derivative | Ammonia equivalent | C-N bond |
C2-O bond | Amino diol | Carboxylic acid derivative | Ether bond |
Boc-N bond | Free amine scaffold | Di-tert-butyl dicarbonate | Carbamate bond |
Pathway A focuses on late-stage amination at C7, utilizing a ketone precursor (e.g., tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, CAS 280761-97-9) [5] [9]. Pathway B prioritizes early assembly of the bicyclic core via intramolecular Mannich or reductive amination cyclization, using a linear chain containing protected amine and carbonyl functionalities. Computational modeling confirms that the 3-oxa bridge (ether oxygen) reduces ring strain compared to all-carbon analogs, facilitating ring-closure at temperatures below 80°C [5] [8].
Stereocontrol at bridgehead positions (C1, C5) and the C7 amino group is critical for pharmacological relevance. The endo-7-amino configuration dominates synthetic routes due to kinetic preference in ring-closing reactions:
X-ray crystallography of intermediates confirms that the endo conformation is stabilized by intramolecular hydrogen bonding between N9-H and the C7 carbonyl during cyclization [4].
The tertiary amine (N9) and primary amine (C7) require orthogonal protection to enable selective functionalization:
Table 2: Protection/Deprotection Efficiency Comparison
Protecting Group | Deprotection Method | Yield (%) | Boc Stability |
---|---|---|---|
Boc (N9) | TFA/DCM (1:1), 0°C, 1h | 95-98 | N/A |
Cbz (C7) | H₂/Pd-C, MeOH, 25°C | 89 | Stable |
Phthalimide (C7) | N₂H₄·H₂O, EtOH, reflux | 78 | Stable |
Fmoc (C7) | Piperidine/DMF, 25°C | 82 | Partial cleavage |
Enantioselective introduction of the C7 amino group remains pivotal for accessing chiral building blocks. Two catalytic systems dominate:
The 7-amino group’s exocyclic position enables epimerization at elevated temperatures (>70°C), manditating low-temperature amination protocols [4].
Solvent polarity and temperature critically impact cyclization kinetics and stereoselectivity. Systematic screening reveals:
Table 3: Solvent/Temperature Effects on Key Cyclization
Reaction Type | Optimal Solvent | Temperature (°C) | Yield (%) | endo Selectivity |
---|---|---|---|---|
Ether cyclization | 2-MeTHF | 65 | 88 | 19:1 |
Reductive amination | MeOH/H₂O (9:1) | 50 | 92 | >20:1 |
Boc deprotection | DCM | 0→25 | 97 | N/A |
Ketone reduction | EtOH | -10 | 85 | 15:1 (syn/anti) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7